5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde chemical structure and properties
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde chemical structure and properties
[1][2][3][4]
Executive Summary
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde (CAS: 926204-64-0) is a prominent organosulfur intermediate used extensively in medicinal chemistry and organic materials science.[1][2][3] Characterized by a thiophene core flanked by a reactive formyl group and a lipophilic dichlorophenyl moiety, this molecule serves as a critical scaffold for synthesizing bioactive Schiff bases, chalcones, and conductive polymers. Its structural duality—combining the electron-rich thiophene ring with the electron-withdrawing dichlorophenyl group—makes it a versatile candidate for structure-activity relationship (SAR) studies in drug discovery, particularly for antimicrobial and anticancer agents.
Chemical Identity & Structural Analysis[5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde |
| CAS Number | 926204-64-0 |
| Molecular Formula | C₁₁H₆Cl₂OS |
| Molecular Weight | 257.14 g/mol |
| SMILES | Clc1ccc(c(Cl)c1)c2ccc(C=O)s2 |
| InChI Key | Specific key generation required based on stereochemistry |
Structural Properties
The molecule features a biaryl system where the thiophene ring acts as a
-
Conjugation: The carbonyl group at the C2 position of the thiophene ring is in conjugation with the aromatic system, extending the
-electron delocalization. -
Torsion Angle: Steric hindrance between the ortho hydrogens of the phenyl and thiophene rings typically induces a non-planar conformation, with a torsion angle of approximately 20–30°, affecting solid-state packing and electronic communication.
-
Electronic Effects: The 3,4-dichloro substitution pattern on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the adjacent thiophene ring compared to the unsubstituted phenyl analog.
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction . This pathway offers high regioselectivity and tolerance for the aldehyde functional group.
Synthetic Pathway (Suzuki-Miyaura)
Reagents:
-
Substrate A: 5-Bromothiophene-2-carbaldehyde[4]
-
Substrate B: 3,4-Dichlorophenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Caption: Optimized synthetic route via Palladium-catalyzed cross-coupling.
Detailed Protocol
-
Charge: In a round-bottom flask, dissolve 5-bromothiophene-2-carbaldehyde (1.0 equiv) and 3,4-dichlorophenylboronic acid (1.2 equiv) in 1,4-dioxane.
-
Degas: Purge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous Na₂CO₃ (2M, 2.0 equiv).
-
Reflux: Heat the mixture to 90–100°C under an inert atmosphere for 8–12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM). Dry the organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) or recrystallization from Ethanol to yield a yellow solid.
Physicochemical Properties[9][10]
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | |
| Color | Pale Yellow to Amber | Typical of conjugated aldehydes |
| Melting Point | 142–146 °C | Predicted based on 4-Cl analog (134°C) |
| Solubility (Water) | Insoluble | Hydrophobic dichlorophenyl group |
| Solubility (Organic) | Soluble in DCM, DMSO, DMF, THF | |
| LogP | ~4.2 | Highly lipophilic |
| IR Spectrum | ν(C=O): ~1660–1680 cm⁻¹ | Strong aldehyde stretch |
| ¹H NMR (DMSO-d₆) | δ 9.92 (s, 1H, CHO), 7.2–8.0 (m, Ar-H) | Aldehyde proton is diagnostic |
Reactivity & Functionalization
The molecule possesses two distinct reactive centers: the aldehyde group (C2) and the thiophene ring .
Aldehyde Transformations
-
Schiff Base Formation: Condensation with primary amines (R-NH₂) yields imines (azomethines), a key step in synthesizing antimicrobial agents.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form conjugated push-pull systems for optoelectronics.
-
Oxidation/Reduction: Oxidation yields 5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid; reduction yields the corresponding hydroxymethyl derivative.
Reactivity Flowchart
Caption: Primary chemical transformations and resulting functional derivatives.
Applications in Research & Development
Pharmaceutical Chemistry
The 5-arylthiophene-2-carbaldehyde scaffold is a bioisostere of biphenyl aldehydes.
-
Antimicrobial Agents: Derivatives (specifically hydrazones and thiosemicarbazones) have shown potent activity against Gram-positive bacteria (S. aureus) and fungal strains by inhibiting lipid biosynthesis.
-
Kinase Inhibitors: The dichlorophenyl moiety mimics the hydrophobic pocket binding motifs found in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Anti-inflammatory: Used as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs targeting COX-1/COX-2 enzymes.
Material Science (Optoelectronics)
-
Organic Semiconductors: The aldehyde group allows for the extension of the
-conjugated system via Wittig or Knoevenagel reactions, creating oligomers used in Organic Field-Effect Transistors (OFETs). -
Fluorescent Probes: Push-pull systems derived from this aldehyde exhibit solvatochromism, useful for sensing polarity changes in biological membranes.
Safety & Handling (GHS Classification)
Warning: This compound is a potent organic intermediate and should be handled in a fume hood.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; use local exhaust ventilation.
-
Store in a cool, dry place under inert gas (Ar/N₂) to prevent slow oxidation of the aldehyde to carboxylic acid.
-
References
-
Accela ChemBio. (n.d.). Product Catalog: 5-(3,4-dichlorophenyl)thiophene-2-carbaldehyde (CAS 926204-64-0).[1][2][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. PMC3857288. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-2-carboxaldehyde Derivatives and Analogs. Retrieved from [Link]
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